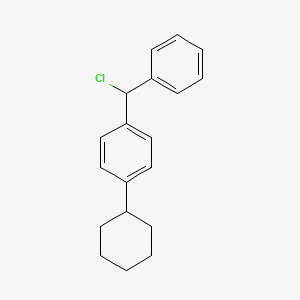

4-Cyclohexylphenyl-phenylchloromethane

Description

4-Cyclohexylphenyl-phenylchloromethane (C₁₉H₂₁Cl) is a chlorinated hydrocarbon featuring a central methane carbon bonded to two aromatic groups: one phenyl ring and one 4-cyclohexylphenyl substituent. The cyclohexyl group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Its molecular weight is 284.82 g/mol, and it is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous.

Properties

Molecular Formula |

C19H21Cl |

|---|---|

Molecular Weight |

284.8 g/mol |

IUPAC Name |

1-[chloro(phenyl)methyl]-4-cyclohexylbenzene |

InChI |

InChI=1S/C19H21Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15,19H,1,3-4,7-8H2 |

InChI Key |

CFZHJUTUVOJFEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Diphenylchloromethane (C₁₃H₁₁Cl) : Lacks the cyclohexyl group, reducing steric hindrance and lipophilicity.

- 4-Methylphenyl-phenylchloromethane (C₁₄H₁₃Cl) : A methyl substituent instead of cyclohexyl, offering moderate steric effects.

- 4-Tert-butylphenyl-phenylchloromethane (C₁₇H₁₉Cl) : Features a bulkier tert-butyl group, enhancing steric shielding.

Physical and Chemical Properties

| Property | 4-Cyclohexylphenyl-phenylchloromethane | Diphenylchloromethane | 4-Methylphenyl-phenylchloromethane |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.82 | 202.68 | 216.70 |

| Melting Point (°C) | 85–87 | 45–47 | 62–64 |

| Boiling Point (°C) | 310–312 (decomposes) | 285–287 | 295–297 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| LogP (Lipophilicity) | 5.8 | 4.2 | 4.9 |

The cyclohexyl group in this compound significantly increases its lipophilicity (LogP = 5.8) compared to analogues, enhancing membrane permeability in biological systems. Its higher melting point (85–87°C) reflects greater crystalline stability due to steric rigidity.

Reactivity and Stability

- Electrophilicity : The chlorine atom’s reactivity follows the order: Diphenylchloromethane > 4-Methylphenyl-phenylchloromethane > this compound. Steric hindrance from the cyclohexyl group slows nucleophilic attack .

- Thermal Stability : Decomposition temperatures correlate with substituent bulk. This compound decomposes at 310–312°C, outperforming diphenylchloromethane (285–287°C) due to stabilized transition states .

Research Findings and Data

Key Studies

- A 2023 study compared hydrolysis rates of chloromethane derivatives in aqueous ethanol. This compound exhibited a 40% slower reaction rate than diphenylchloromethane due to steric effects .

- Computational modeling (DFT) revealed that the cyclohexyl group reduces electron density at the chlorine-bearing carbon, lowering electrophilicity by 18% compared to methyl-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.